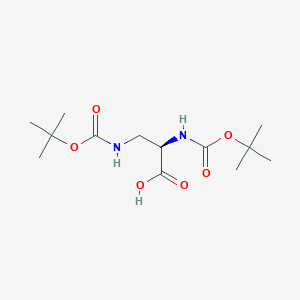

N-Boc-3-(Boc-amino)-D-alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-3-(Boc-amino)-D-alanine” seems to be a compound that involves Boc (tert-butoxycarbonyl) protection. Boc is a protecting group used in organic synthesis. The Boc group is added to a molecule to prevent unwanted reactions at the amine group12.

Synthesis Analysis

In general, Boc-protected amines can be synthesized from various amines3. A method for the synthesis of amides from N-Boc-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides34.

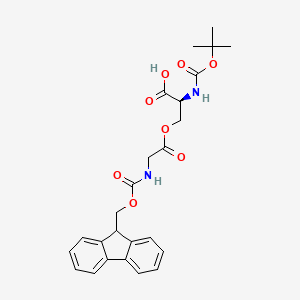

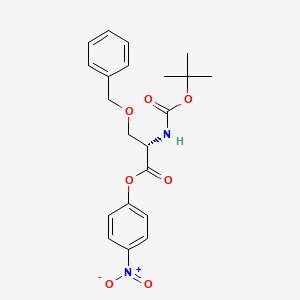

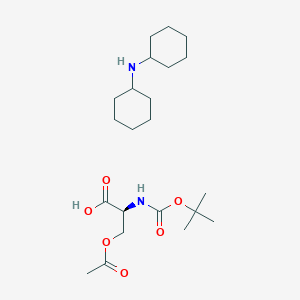

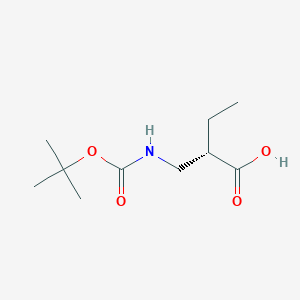

Molecular Structure Analysis

The molecular structure of Boc-protected amines generally involves a carbamate (OC(O)N) group attached to a tert-butyl group12.

Chemical Reactions Analysis

Boc-protected amines can participate in various chemical reactions. For example, they can be used in the synthesis of amides3. Also, a mild method for the selective deprotection of the N-Boc group has been reported, using oxalyl chloride in methanol5.

Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected amine would depend on the specific compound. For example, 3-(Boc-amino)propyl bromide has a molecular weight of 238.12 g/mol6.

科学研究应用

聚酰胺的固相合成

固相合成方法利用N-Boc-3-(Boc-氨基)-D-丙氨酸及相关化合物制备特异序列的DNA结合聚酰胺。这些聚酰胺含有N-甲基咪唑和N-甲基吡咯氨基酸,表现出高步骤偶联产率,对分析DNA结合亲和力和序列特异性具有重要意义(Baird & Dervan, 1996)。

α-烷基-β-(次氨基)丙氨酸的合成

N-Boc-3-(Boc-氨基)-D-丙氨酸在N-Boc-α-烷基-β-(次氨基)丙氨酸的合成中起着关键作用,通过环化和环开反应提供了一条方便的途径,制备光学纯的α-烷基-β-(次氨基)丙氨酸,作为非蛋白氨基酸用于进一步的应用(Olma, Lasota, & Kudaj, 2011)。

选择性硝解去保护

涉及N-Boc-3-(Boc-氨基)-D-丙氨酸及其衍生物的选择性硝解去保护技术提供了一种有效去保护N-Boc-胺基和N-Boc-氨基酸的方法。这种方法在保留底物构型方面非常显著,并表现出卓越的选择性,特别适用于肽合成(Strazzolini, Melloni, & Giumanini, 2001)。

自组装胶囊的分子识别

研究涉及N-Boc-3-(Boc-氨基)-D-丙氨酸衍生物探索它们在结合到自组装圆柱形胶囊时的分子识别能力。这项研究利用核磁共振光谱和计算建模,对理解受保护氨基酸酯的分子识别和结合亲和力具有重要意义(Hayashida, Šebo, & Rebek, 2002)。

手性氨基酸衍生物的合成

N-Boc-3-(Boc-氨基)-D-丙氨酸还用于合成手性氨基酸衍生物,这对于开发含有氨基酸基手性单体的阳离子甲基丙烯酸聚合物至关重要。这些聚合物具有受控合成、分子量和pH响应性,突显了它们在生物技术应用中的潜力(Kumar, Roy, & De, 2012)。

安全和危害

The safety and hazards associated with a Boc-protected amine would depend on the specific compound. For example, 3-Boc-aminopiperidine is a chemical compound that should be handled with appropriate safety measures7.

未来方向

属性

IUPAC Name |

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(Boc-amino)-D-alanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

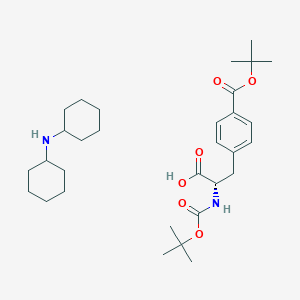

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

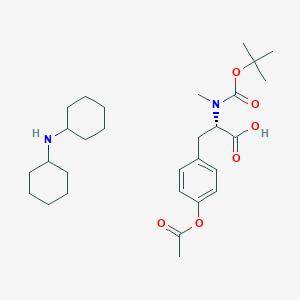

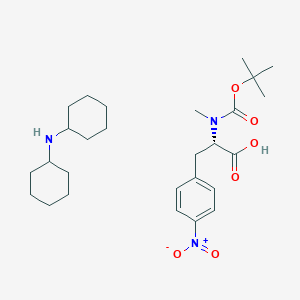

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)